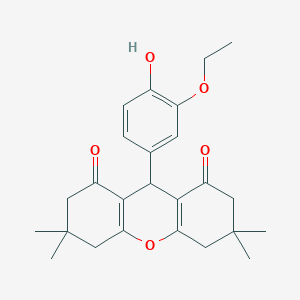

9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Descripción

The compound 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative characterized by a bicyclic core structure fused with a substituted aromatic ring. Its molecular formula is C₂₅H₃₀O₅, with a molecular weight of 434.5 g/mol. The substituent at the 9-position is a 3-ethoxy-4-hydroxyphenyl group, distinguishing it from analogues with varying aryl or alkyl groups. Xanthene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Propiedades

IUPAC Name |

9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O5/c1-6-29-18-9-14(7-8-15(18)26)21-22-16(27)10-24(2,3)12-19(22)30-20-13-25(4,5)11-17(28)23(20)21/h7-9,21,26H,6,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEPXLGVNQBDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic organic compound with potential biological activities. This compound belongs to the xanthene family and is characterized by its complex structure which includes multiple functional groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C25H30O5

- Molecular Weight : 410.5 g/mol

- CAS Number : 331243-54-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal DNA function and inhibiting replication and transcription processes. This action is similar to that of other xanthene derivatives which are known for their antitumor properties.

- Enzyme Inhibition : It may inhibit topoisomerase enzymes that are essential for DNA unwinding during replication. This inhibition leads to increased cellular apoptosis in cancer cells.

- Antioxidant Activity : The presence of hydroxy groups in its structure suggests potential antioxidant properties, which can help mitigate oxidative stress in cells.

Biological Activity Data

Several studies have investigated the biological activities of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Exhibits activity against certain bacteria |

Case Study 1: Antitumor Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antioxidant Properties

Research indicated that this compound exhibited strong antioxidant activity in cell-free systems as well as in cellular models. It scavenged free radicals effectively and reduced lipid peroxidation levels in treated cells.

Case Study 3: Antimicrobial Effects

The compound was tested against several bacterial strains including E. coli and S. aureus. Results showed a notable reduction in bacterial viability at certain concentrations, indicating its potential as an antimicrobial agent.

Aplicaciones Científicas De Investigación

9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as 1H-Xanthene-1,8(2H)-dione, 9-(3-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-, is a chemical compound with the molecular formula C25H30O5 and a molecular weight of 410.5 . This compound is also referred to as a derivative of 1,8-dioxo-octahydroxanthene .

Scientific Research Applications

Research has demonstrated that this compound, and other xanthene derivatives, possess various biological activities, making them applicable in several scientific research areas .

Antimicrobial Activity

Xanthene derivatives have been evaluated for in vitro antimicrobial activity . In a study focusing on vanillin derivatives, this compound exhibited strong antibacterial activity against Staphylococcus epidermidis, with an inhibition zone of 23.38 mm . The study also indicated that the substitution of the methoxy group with an ethoxy group enhances the antibacterial activity of 1,8-dioxo-hydroxanthene compounds .

Antioxidant and Antiproliferative Activity

Xanthene derivatives have been investigated for antioxidant, antimicrobial, and antiproliferative activities . Specifically, they have been tested against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as against fungal strains like Candida albicans and Saccharomyces cerevisiae . Additionally, these compounds have been tested for antiproliferative activity against HeLa (cervical carcinoma), SW620 (colorectal adenocarcinoma, metastatic), hepatocellular carcinoma (HEpG2), lung carcinoma cells (A549), and a mouse embryo fibroblast cell line (3T3) . Results from these studies signify the potential of xanthene-1,8-dione derivatives as antioxidant and antiproliferative agents .

Comparación Con Compuestos Similares

Structural Features

Key structural differences arise from substituents on the phenyl ring at the 9-position. Below is a comparison of substituents and their electronic effects:

Physicochemical Properties

- Solubility : The hydroxyl and ethoxy groups enhance water solubility compared to nitro or chloro derivatives.

- Melting Points : Methoxy-substituted xanthenes (e.g., 9-(4-methoxyphenyl)) melt at 180–190°C , while nitro derivatives (e.g., 9-(2,4-dinitrophenyl)) exhibit higher melting points (>250°C) due to stronger intermolecular forces .

Q & A

Basic: What are the optimized synthetic routes for this xanthene derivative, and how can reaction conditions be systematically validated?

Methodological Answer:

The compound is typically synthesized via acid-catalyzed cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and substituted benzaldehydes. For example, glacial acetic acid is used as both solvent and catalyst, with heating under reflux for 3–5 hours (yields ~85–90%) . Validate reaction completion via TLC (e.g., hexane/ethyl acetate 7:3) and confirm regioselectivity using H NMR to monitor the formation of the xanthene core. Adjust stoichiometry (1:1 aldehyde/dimedone ratio) and temperature (80–100°C) to minimize side products like Knoevenagel adducts .

Basic: How can spectroscopic techniques (NMR, IR) unambiguously confirm the structure of the compound?

Methodological Answer:

- H NMR : Identify characteristic peaks:

- IR : Confirm carbonyl stretching vibrations at 1667 cm (dione) and hydroxyl group absorption at 3300–3500 cm .

Cross-validate with X-ray crystallography for absolute configuration, particularly the boat conformation of the pyran ring and envelope conformations of cyclohexane rings .

Advanced: What strategies resolve contradictions in crystallographic data for xanthene derivatives with varying substituents?

Methodological Answer:

Contradictions arise from substituent-induced conformational changes. For example:

- Dihedral Angles : Compare dimethoxyphenyl vs. ethoxyphenyl derivatives. In dimethoxy analogs, the phenyl ring is nearly perpendicular to the xanthene core (dihedral angle ~85–87°), whereas ethoxy/hydroxy substituents may induce torsional strain, altering packing .

- Hydrogen Bonding : Use Hirshfeld surface analysis to quantify C–H···O interactions (e.g., 2.8–3.2 Å in dimethoxy derivatives) . For ethoxy analogs, prioritize synchrotron X-ray diffraction to resolve weak interactions obscured by conventional methods.

Advanced: How can computational modeling predict the compound’s electronic properties for photodynamic therapy applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps. Ethoxy/hydroxy substituents lower the gap (~3.5–4.0 eV) compared to methoxy derivatives, enhancing light absorption .

- TD-DFT : Simulate UV-Vis spectra (λmax ~350–400 nm) to assess suitability as a photosensitizer. Validate experimentally via UV-Vis in ethanol, noting bathochromic shifts with electron-donating groups .

Advanced: What experimental designs elucidate the compound’s mechanism in anti-inflammatory pathways?

Methodological Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (e.g., Cl, F) at the para position of the phenyl ring to assess electronic effects on activity .

Basic: How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

- Solvent Optimization : Replace glacial acetic acid with a biphasic system (toluene/HO) to improve mixing and heat transfer.

- Catalyst Screening : Test p-toluenesulfonic acid (PTSA) or Amberlyst-15 for higher turnover .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to remove polymeric byproducts .

Advanced: How does the compound’s supramolecular arrangement influence its solid-state properties?

Methodological Answer:

- Crystal Packing Analysis : Use Mercury software to visualize C–H···O networks. In dimethoxy analogs, molecules form zigzag chains via C18–H18···O2 (2.98 Å), while ethoxy derivatives may exhibit π-π stacking (3.8–4.2 Å) between phenyl rings .

- Thermal Stability : Perform TGA-DSC to correlate melting points (e.g., 208°C for dimethoxy derivatives) with intermolecular forces .

Advanced: What analytical methods detect degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH 1.2 (HCl) and pH 9.0 (NaOH) at 37°C for 24 hours.

Basic: How to validate purity for biological testing?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/HO 70:30, 1.0 mL/min) with UV detection at 254 nm. Purity ≥95% is required for in vivo studies.

- Elemental Analysis : Confirm %C, %H, and %O within ±0.3% of theoretical values .

Advanced: Can factorial design optimize reaction parameters for high-throughput synthesis?

Methodological Answer:

Apply a 2 factorial design:

- Factors : Temperature (80°C vs. 100°C), catalyst loading (1% vs. 5% PTSA), and solvent (acetic acid vs. ethanol).

- Response Variables : Yield, purity, and reaction time.

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Pilot studies show acetic acid at 100°C with 5% PTSA maximizes yield (~92%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.